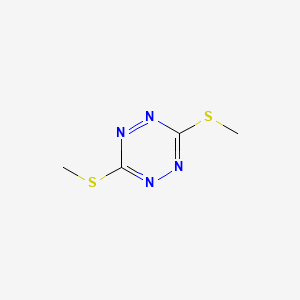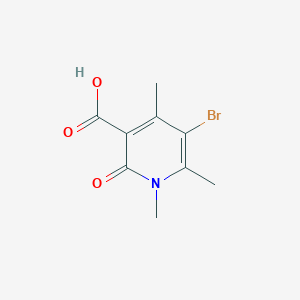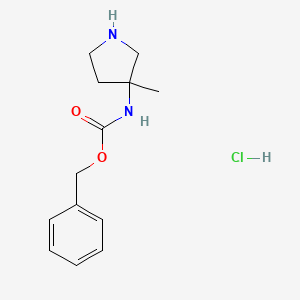
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride
Vue d'ensemble
Description
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly mentioned in the provided papers, related structures such as benzylpyrrolidine derivatives and benzyl carbamates are discussed. These compounds are of interest due to their potential applications in fields like medicinal chemistry and materials science .
Synthesis Analysis
The synthesis of related carbamate compounds often involves the reaction of specific isocyanates with alcohols or amines. For example, methyl isocyanate was used to synthesize a series of carbamates with herbicidal activity . Another approach for synthesizing benzyl carbamate derivatives is reported using magnesium hydrogen sulfate as a catalyst under solvent-free conditions . These methods highlight the versatility and adaptability of carbamate synthesis techniques.
Molecular Structure Analysis
The molecular structure and conformation of carbamates can significantly influence their properties and activities. For instance, benzimidazole and benzothiazole carbamates derived from a 3-methyl-2,4-diphenyl-3-azabicyclo[3.3.1]nonan-9α-ol show a preferred flattened chair-chair conformation, which is important for their pharmacological properties . The stereochemistry of the pyrrolidine unit in carbamates is also crucial, as it can lead to chiral supramolecular structures with potential applications in creating functionalized chiral architectures .
Chemical Reactions Analysis
Carbamates can undergo various chemical reactions, including cyclization and intermolecular carbolithiation. For example, 1-aryl-1-alkenyl N,N-diisopropylcarbamates undergo syn-carbolithiation, leading to configurationally stable lithiated benzyl carbamates . Additionally, carbamates can act as prodrugs, releasing parent drugs upon hydrolysis or enzymatic transformation, as seen in the case of N-(substituted 2-hydroxyphenyl)carbamates .
Physical and Chemical Properties Analysis
The physical and chemical properties of carbamates are influenced by their molecular structure. The presence of an intramolecular NH…O=C hydrogen bond in benzimidazole carbamates affects their IR and NMR spectroscopic properties . The solubility of carbamates in various solvents can lead to the formation of stable gels, as observed with long-chain carbamates of 1-benzyl-pyrrolidine-3,4-diol . The phytotoxicity of carbamate compounds can vary depending on their concentration and structure, as demonstrated by the herbicidal activity studies .
Applications De Recherche Scientifique
Neuroleptic Activity
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride has been studied for its neuroleptic properties. For instance, compounds like cis-N-(1-benzyl-2-methylpyrrolidin-3-yl)-5-chloro-2-methoxy-4-(methylamino) benzamide exhibited potent and longer-lasting inhibitory effects on various dopamine-induced behaviors compared to classical neuroleptics, indicating their potential use in treating psychosis (Usuda et al., 2004).
Herbicidal Activity
Research on carbamate derivatives, such as 1,3-dimethyl-4-acyl-pyrazol-5-yl N-methylcarbamate, has shown that they can have herbicidal activity. These compounds have demonstrated phytotoxic effects on seed germination and seedling growth of various plants (Lee et al., 1989).
Antagonistic Properties on Dopamine Receptors
Studies on benzamide derivatives related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride have shown that they can act as potent antagonists on dopamine receptors. For example, YM-09151-2 has been identified as a potent antagonist for a peripheral D2-dopamine receptor, providing insights into dopamine receptor pharmacology (Grewe et al., 1982).
Cancer Treatment
Compounds like 2-[(R)-2-methylpyrrolidin-2-yl]-1H-benzimidazole-4-carboxamide (ABT-888), which are structurally related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, have been explored for their potential in cancer treatment. These compounds have shown efficacy as PARP inhibitors in various cancer models (Penning et al., 2009).
Antimitotic Agents
Research on chiral isomers of ethyl carbamates, structurally related to benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, has indicated their potential as antimitotic agents. Such studies contribute to the understanding of cell division and cancer treatment strategies (Temple et al., 1992).
Mécanisme D'action
Target of Action
Carbamates, a class of compounds to which this molecule belongs, are often used as protecting groups for amines in peptide synthesis .
Mode of Action
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride, as a carbamate, likely interacts with its targets by forming a covalent bond. This bond protects the amine group during peptide synthesis, preventing unwanted side reactions . The carbamate can be removed under relatively mild conditions, allowing the amine to participate in subsequent reactions .
Biochemical Pathways
In the context of peptide synthesis, the compound would play a crucial role in facilitating the formation of peptide bonds without unwanted side reactions .
Pharmacokinetics
As a synthetic compound used in peptide synthesis, its bioavailability would largely depend on the specific context of its use .
Result of Action
The molecular and cellular effects of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride would be primarily related to its role as a protecting group for amines. By preventing unwanted side reactions during peptide synthesis, it facilitates the formation of the desired peptide product .
Action Environment
The action, efficacy, and stability of Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride would be influenced by various environmental factors, including pH, temperature, and the presence of other reactants. For instance, the removal of the carbamate protecting group can be achieved under acidic conditions or heat .
Propriétés
IUPAC Name |
benzyl N-(3-methylpyrrolidin-3-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O2.ClH/c1-13(7-8-14-10-13)15-12(16)17-9-11-5-3-2-4-6-11;/h2-6,14H,7-10H2,1H3,(H,15,16);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MYONXUFSBDMLPY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)NC(=O)OCC2=CC=CC=C2.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.75 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Benzyl (3-methylpyrrolidin-3-yl)carbamate hydrochloride | |
CAS RN |
1951441-24-9 | |
| Record name | Carbamic acid, N-(3-methyl-3-pyrrolidinyl)-, phenylmethyl ester, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1951441-24-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



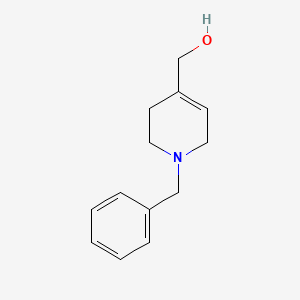

![2,2-Dimethyl-3-oxo-3,4-dihydro-2H-benzo[b][1,4]oxazine-6-boronic Acid](/img/structure/B3032394.png)
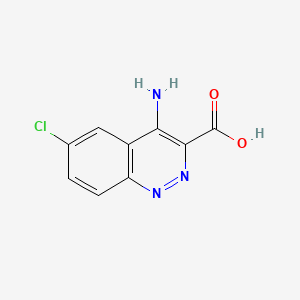


![3-Acetyl-5-chlorobenzo[b]thiophene](/img/structure/B3032399.png)
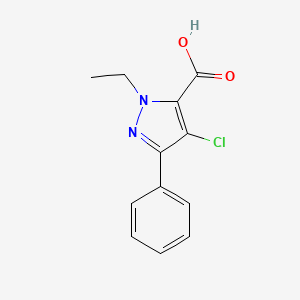
![8-amino-5-methylpyrido[2,3-b][1,4]benzothiazepin-6(5H)-one](/img/structure/B3032402.png)
![5-amino-2-[(3-chloro-4-fluorophenyl)carbonyl]-1,2-oxazol-3(2H)-one](/img/structure/B3032405.png)
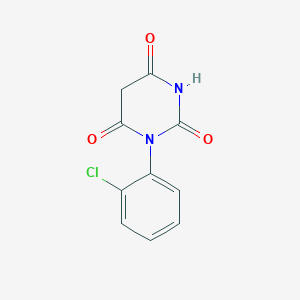
![Methyl 7-(benzenesulfonyl)-2,4-dichloro-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B3032409.png)
